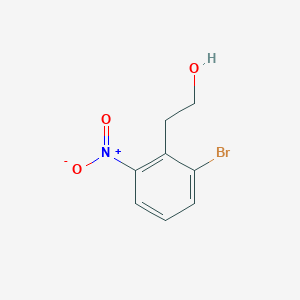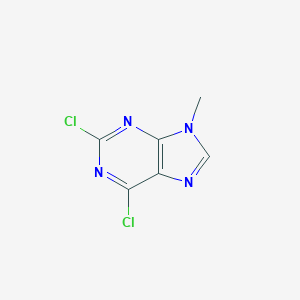
2,6-dichloro-9-methyl-9H-purine
Overview
Description
2,6-Dichloro-9-methyl-9H-purine is a heterocyclic compound with the molecular formula C₆H₄Cl₂N₄. It is a derivative of purine, a fundamental structure in many biological molecules, including DNA and RNA. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and a methyl group at position 9 on the purine ring .
Synthetic Routes and Reaction Conditions:
-
Method 1:
Starting Material: 2,6-dichloropurine
Reagents: Potassium carbonate, iodomethane
Solvent: Anhydrous N,N-dimethylformamide (DMF)
Conditions: The reaction is carried out at 0°C for 5 hours. The mixture is then quenched with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated.
-
Method 2:
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Types of Reactions:
-
Substitution Reactions:
Reagents: Various nucleophiles such as amines, alcohols, and thiols.
Conditions: Typically carried out in polar aprotic solvents like DMF or DMSO, often with a base such as potassium carbonate.
Products: Substituted purines where chlorine atoms are replaced by nucleophiles.
-
Oxidation and Reduction Reactions:
Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reducing agents may include sodium borohydride.
Conditions: Vary depending on the specific reaction but generally involve controlled temperatures and specific pH conditions.
Products: Oxidized or reduced derivatives of the original compound.
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-9-methyl-9H-purine plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with adenosine receptors, where it acts as an antagonist. This interaction inhibits the binding of adenosine, thereby modulating various physiological processes. Additionally, this compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, it has been observed to modulate neurotransmitter release by blocking adenosine receptors. This can influence synaptic transmission and neural communication. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis. These effects are mediated through the inhibition of kinases and disruption of cellular signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with specific biomolecules. By binding to adenosine receptors, it prevents the activation of these receptors by endogenous adenosine, thereby inhibiting downstream signaling pathways. Additionally, the compound’s ability to inhibit kinases involves binding to the active site of these enzymes, blocking their catalytic activity. This inhibition can lead to alterations in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term exposure to this compound in cell cultures has shown sustained inhibitory effects on adenosine receptors and kinases, leading to prolonged changes in cellular function. These effects include altered cell signaling, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound has been shown to modulate physiological processes without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s ability to inhibit multiple kinases and disrupt normal cellular functions. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, resulting in their excretion from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. This accumulation can influence its overall pharmacokinetics and biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and receptors. It can also be transported into the nucleus, where it may influence gene expression and other nuclear processes. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby modulating its activity .
Scientific Research Applications
2,6-Dichloro-9-methyl-9H-purine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-dichloro-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms and the methyl group on the purine ring influence its binding affinity and specificity. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
2,6-Dichloropurine: Lacks the methyl group at position 9, which can affect its reactivity and biological activity.
6-Chloro-9-methyl-9H-purine: Has only one chlorine atom, which may result in different chemical and biological properties.
2,6-Dichloro-9-propyl-9H-purine: Contains a propyl group instead of a methyl group, potentially altering its solubility and reactivity.
Uniqueness: 2,6-Dichloro-9-methyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and the methyl group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2,6-dichloro-9-methylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMJNDVUIMQFEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364849 | |
| Record name | 2,6-dichloro-9-methyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2382-10-7 | |
| Record name | 2,6-dichloro-9-methyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-9-methyl-9h-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
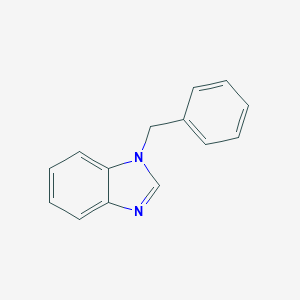
![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)
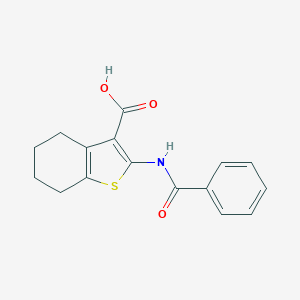
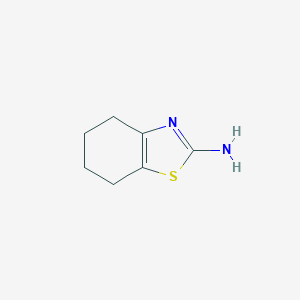
![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)
![N-[4-(hydrazinosulfonyl)phenyl]acetamide](/img/structure/B183299.png)
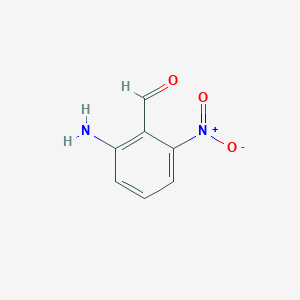
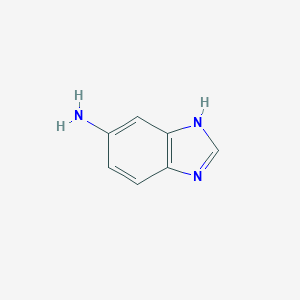
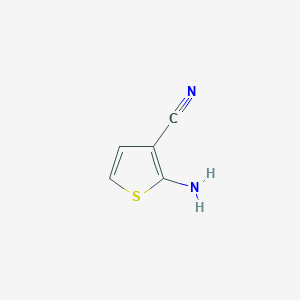
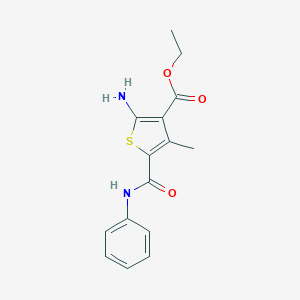
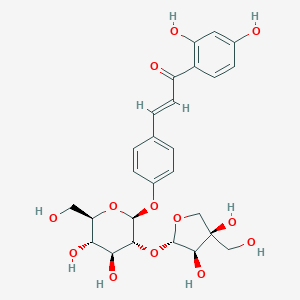
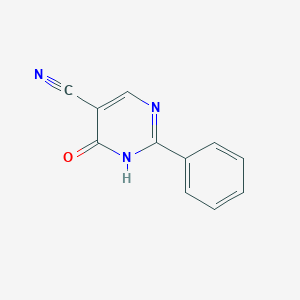
![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine](/img/structure/B183311.png)
